molecular formula C21H36O5 B14802961 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid

7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B14802961
M. Wt: 368.5 g/mol
InChI Key: DLJKPYFALUEJCK-HSIWFZMLSA-N
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Description

7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound belonging to the class of prostaglandins and related compounds. These compounds are characterized by a 20-carbon skeleton and are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of organometallic reagents and catalysts to facilitate the formation of the desired structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with different functional groups .

Biology

In biological research, this compound is studied for its role in cellular signaling pathways. It is known to interact with specific receptors and enzymes, influencing various physiological processes .

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects. They are explored for their anti-inflammatory, anti-cancer, and cardiovascular properties .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions trigger signaling pathways that lead to various biological effects, including inflammation modulation and vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid apart is its specific structural features, such as the unique arrangement of hydroxyl groups and the presence of a methyloctenyl side chain. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/t16?,17?,18?,19?,21-/m0/s1

InChI Key

DLJKPYFALUEJCK-HSIWFZMLSA-N

Isomeric SMILES

CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

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